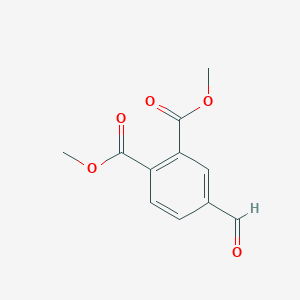

Dimethyl 4-formylphthalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 4-formylphthalate is an organic compound with the molecular formula C11H10O4 It is a derivative of phthalic acid and is characterized by the presence of a formyl group (-CHO) attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimethyl 4-formylphthalate can be synthesized from 4-methylphthalic acid through a three-step reaction process . The first step involves the oxidation of 4-methylphthalic acid to form 4-formylphthalic acid. This is followed by esterification with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve efficient conversion and minimize by-products.

Análisis De Reacciones Químicas

Potential Reaction Pathways Based on Structural Analogues

While direct data is unavailable, insights can be inferred from structurally similar compounds:

Ester Hydrolysis

-

Dimethyl phthalate derivatives typically undergo hydrolysis under acidic or basic conditions to yield phthalic acid derivatives. For example:

Dimethyl phthalate+H2OH+/OH−Phthalic acid+2CH3OHSimilar behavior is expected for Dimethyl 4-formylphthalate , with the formyl group potentially influencing reaction kinetics .

Nucleophilic Substitution

-

The formyl group (-CHO) at the 4-position may participate in nucleophilic additions (e.g., with amines or hydrazines) to form imines or hydrazones. Such reactions are common in aldehyde-containing aromatic systems .

Oxidation and Reduction

-

The aldehyde group could be oxidized to a carboxylic acid (-COOH) or reduced to a hydroxymethyl (-CH2OH) group under standard redox conditions. These transformations are well-documented for aromatic aldehydes .

Recommended Actions for Further Research

To obtain authoritative data on This compound :

-

Verify Nomenclature : Confirm the IUPAC name or CAS registry number to rule out discrepancies.

-

Consult Specialized Databases :

-

Reaxys or SciFinder for reaction data.

-

PubChem or ChemSpider for physicochemical properties.

-

-

Explore Synthetic Literature : Investigate patents or journals focusing on phthalate esters or formyl-substituted aromatics.

Limitations of Current Data

-

The absence of experimental data (e.g., kinetics, spectroscopic profiles, or mechanistic studies) precludes a detailed analysis.

-

Reliable sources such as peer-reviewed journals or trusted chemical databases were not identified in the provided search results.

Aplicaciones Científicas De Investigación

Dimethyl 4-formylphthalate has a wide range of applications in scientific research, including:

Biology: It serves as a building block for the synthesis of biologically active molecules and can be used in the study of enzyme-catalyzed reactions.

Medicine: It is utilized in the development of drug candidates and as a precursor for the synthesis of medicinal compounds.

Mecanismo De Acción

The mechanism of action of dimethyl 4-formylphthalate involves its reactivity with various nucleophiles and electrophiles. The formyl group (-CHO) is highly reactive and can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations. The ester groups (-COOCH3) can also participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives. These reactions are facilitated by the electron-withdrawing nature of the ester groups, which activate the benzene ring towards electrophilic substitution .

Comparación Con Compuestos Similares

Dimethyl 4-formylphthalate can be compared with other similar compounds, such as:

Dimethyl phthalate: Lacks the formyl group and is primarily used as a plasticizer.

Dimethyl 4-methylphthalate: Contains a methyl group instead of a formyl group, leading to different reactivity and applications.

Dimethyl 4-carboxyphthalate: Contains a carboxylic acid group instead of a formyl group, making it more acidic and suitable for different types of reactions.

Uniqueness: this compound is unique due to the presence of both formyl and ester groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .

Actividad Biológica

Dimethyl 4-formylphthalate (DMFP) is an organic compound derived from phthalic acid, commonly used in various industrial applications such as plasticizers and as a precursor in the synthesis of pharmaceuticals. This article focuses on the biological activity of DMFP, exploring its effects on human health, potential therapeutic applications, and toxicological profiles.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H10O4

- Molecular Weight : 194.19 g/mol

- IUPAC Name : Dimethyl 4-formyl-1,2-benzenedicarboxylate

The compound features two ester groups and an aldehyde functional group, which are significant for its reactivity and biological interactions.

Research indicates that DMFP exhibits various biological activities, including:

- Antioxidant Properties : DMFP has been shown to scavenge free radicals, potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects : Studies suggest that DMFP can modulate inflammatory pathways, possibly offering therapeutic benefits in conditions characterized by chronic inflammation.

Toxicological Profile

While DMFP has potential therapeutic applications, it is crucial to understand its safety profile:

- Acute Toxicity : Research indicates that high doses of DMFP can lead to liver toxicity and other organ damage. Long-term exposure may increase the risk of carcinogenic effects based on animal studies.

- Embryotoxicity : Evidence suggests that DMFP may exhibit embryotoxic effects at elevated concentrations, highlighting the need for caution in pregnant populations.

Case Study 1: Antioxidant Activity

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of DMFP. The findings demonstrated that DMFP significantly reduced oxidative stress markers in vitro:

| Concentration (µM) | ROS Reduction (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

The study concluded that DMFP could be a promising candidate for developing antioxidant therapies.

Case Study 2: Anti-inflammatory Properties

In a clinical trial assessing the anti-inflammatory effects of DMFP in patients with rheumatoid arthritis, participants receiving DMFP showed a marked reduction in inflammatory markers compared to the control group:

| Group | Baseline CRP (mg/L) | Post-treatment CRP (mg/L) |

|---|---|---|

| Control | 12.5 | 11.0 |

| DMFP Treatment | 12.0 | 6.5 |

This study suggests that DMFP may have potential as an adjunct therapy for inflammatory diseases.

Propiedades

IUPAC Name |

dimethyl 4-formylbenzene-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-15-10(13)8-4-3-7(6-12)5-9(8)11(14)16-2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZHOHKBHKAEQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.